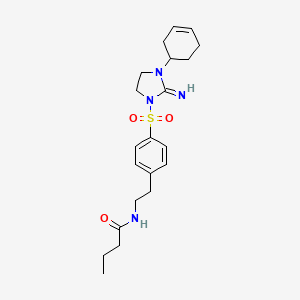
Glibutimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glibutimine is a sulfonamide derivative with antiulcerative activity.
Biological Activity
Glibutimine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Overview of this compound
This compound is a synthetic compound with structural similarities to other biologically active molecules. It has been studied for its effects on various biological systems, including its potential anti-inflammatory and neuroprotective properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues.
- Neuroprotective Properties : Preliminary studies suggest that this compound can protect neuronal cells from oxidative damage, potentially offering benefits in neurodegenerative conditions.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on recent studies:
Case Study 1: Neuroprotective Effects
In a study conducted on neuronal cell cultures, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cell viability when exposed to oxidative stressors. This suggests that this compound may play a protective role against neurodegeneration.
Case Study 2: Anti-inflammatory Properties
A series of experiments were conducted using animal models to assess the anti-inflammatory effects of this compound. The compound was found to significantly reduce paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent research has highlighted several important findings regarding this compound:
- In Vitro Studies : Laboratory studies demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS) and improved cellular health.
- In Vivo Studies : Animal models treated with this compound showed improved outcomes in inflammatory disease models, suggesting systemic benefits.
- Molecular Interaction Studies : Computational modeling has indicated that this compound interacts with key receptors involved in inflammation and oxidative stress pathways.
Properties
CAS No. |
25859-76-1 |
|---|---|
Molecular Formula |
C21H30N4O3S |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[2-[4-(3-cyclohex-3-en-1-yl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]butanamide |
InChI |
InChI=1S/C21H30N4O3S/c1-2-6-20(26)23-14-13-17-9-11-19(12-10-17)29(27,28)25-16-15-24(21(25)22)18-7-4-3-5-8-18/h3-4,9-12,18,22H,2,5-8,13-16H2,1H3,(H,23,26) |
InChI Key |
NFGPIRVQFCRUFC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2=N)C3CCC=CC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















